4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
Description
Historical Context of Thiazole Sulfonamides in Drug Discovery
Thiazole and sulfonamide derivatives have independently shaped modern pharmacotherapy since the early 20th century. The thiazole nucleus, first identified in vitamin B1 (thiamine), became a cornerstone of antibiotic development with the introduction of penicillin derivatives. Concurrently, sulfonamides emerged as the first broadly effective antibacterial agents, revolutionizing infectious disease treatment following the discovery of prontosil in 1935. The strategic combination of these pharmacophores began in the mid-20th century, driven by the need to enhance drug efficacy and overcome microbial resistance. Early hybrids such as sulfathiazole demonstrated synergistic antibacterial effects by combining the membrane-penetrating ability of thiazoles with the enzyme-inhibiting capacity of sulfonamides. This foundational work established thiazole sulfonamides as a versatile scaffold for addressing complex pharmacological challenges.
Evolution of Research on 1,3-Thiazole-Based Sulfonamides
The structural flexibility of 1,3-thiazole sulfonamides has enabled their application across multiple therapeutic domains. Key milestones include:
- 1950s–1970s : Development of diuretics (e.g., hydrochlorothiazide) and antidiabetic agents (e.g., glyburide) featuring thiazole sulfonamide cores.
- 1980s–2000s : Expansion into anticancer therapies, exemplified by tiazofurin, and HIV protease inhibitors such as ritonavir.
- 2010s–Present : Focus on multifunctional agents targeting neurodegenerative diseases and metabolic disorders, with compounds demonstrating dual activity as aldose reductase inhibitors and sirtuin activators.
Recent advances in computational drug design have facilitated the rational modification of thiazole sulfonamide structures, particularly through halogen substitution and side-chain optimization, to enhance target specificity.
Significance of the 4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl Scaffold
The 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety in the subject compound confers distinct pharmacological advantages:
This scaffold demonstrates improved metabolic stability compared to earlier thiazole derivatives, as evidenced by reduced hepatic clearance in preclinical models. The sulfonamide group at the benzene ring further contributes to hydrogen bonding with biological targets, particularly enzymes containing asparagine or lysine residues in their active sites.
Research Trajectory and Contemporary Relevance
Current investigations focus on two primary applications:
- Neuroprotection : Demonstrated ability to mitigate 6-hydroxydopamine-induced neuronal damage via SIRT1 activation, showing promise for Parkinson’s disease therapy.
- Metabolic Regulation : Potential as aldose reductase inhibitors for managing diabetic complications.
Emerging computational studies reveal strong binding affinities (−7.35 to −7.83 kcal/mol) between analogous thiazole sulfonamides and SIRT1, comparable to resveratrol (−7.20 kcal/mol). These findings position 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide as a lead compound for multifunctional drug development.
Aims and Structure of the Present Review
This analysis systematically evaluates:
- The historical precedents informing thiazole sulfonamide design
- Structure-activity relationships specific to the 4-methyl-2-phenyl-1,3-thiazol-5-yl scaffold
- Mechanistic insights from recent in vitro and in silico studies
- Future directions for therapeutic application and structural optimization
Properties
IUPAC Name |
4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-8-10-17(11-9-14)25(22,23)20-13-12-18-15(2)21-19(24-18)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSXCUZMKQXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives, including 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, in anticancer therapy. The thiazole moiety is known for its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study published in Molecules, various thiazole derivatives were synthesized and tested against different cancer cell lines. The results indicated that compounds with a thiazole ring demonstrated significant cytotoxic effects, with some achieving IC50 values as low as 10–30 µM against specific cancer types .
Antimicrobial Activity
Thiazole compounds have also shown promising antimicrobial properties. The sulfonamide group in the structure enhances the compound's ability to inhibit bacterial growth.
Case Study: Antimicrobial Efficacy
Research indicated that certain thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. For instance, a derivative similar to 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide demonstrated significant activity against Staphylococcus epidermidis .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
A study showed that thiazole-containing compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in conditions such as rheumatoid arthritis and other inflammatory disorders .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems.
Case Study: Anticonvulsant Screening
In a specific study, novel thiazole-integrated compounds were synthesized and tested for anticonvulsant activity. One compound showed a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological profiles.
Data Table: Structure-Activity Relationship Insights
| Compound | Structure Features | Activity Type | IC50 Value |
|---|---|---|---|
| Compound 1 | Thiazole + Methoxy group | Anticancer | 10 µM |
| Compound 2 | Thiazole + Sulfonamide | Antimicrobial | 23 mM |
| Compound 3 | Thiazole + Aromatic ring | Anticonvulsant | ED50 = 18.4 mg/kg |
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Benzene Ring
4-Chloro-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)Ethyl]Benzenesulfonamide
- Molecular Formula : C₁₈H₁₇ClN₂O₂S₂
- Molecular Weight : 392.916 g/mol
- Key Differences :
- The chloro substituent increases electronegativity and molecular weight compared to the methyl group in the target compound.
- Chlorine’s electron-withdrawing nature may enhance hydrogen bonding with biological targets but reduce lipophilicity (predicted logP: ~3.5) compared to the methyl analog (predicted logP: ~4.0) .
3,4-Dimethoxy-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)Ethyl]Benzene-1-Sulfonamide
Structural and Property Trends
Table 1: Comparative Analysis of Key Parameters
*logP values estimated using substituent contribution models.
Biological Activity
The compound 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.
- Chemical Formula : C₁₂H₁₄N₂S
- Molecular Weight : 218.32 g/mol
- CAS Number : 850375-02-9
- IUPAC Name : 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Inhibition of Carbonic Anhydrase : Recent studies have shown that related thiazole derivatives exhibit inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. The compound has demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity over CA II (IC50 of 1.55 to 3.92 µM) .
- Induction of Apoptosis : In vitro studies using MDA-MB-231 breast cancer cell lines revealed that the compound can induce apoptosis significantly. The annexin V-FITC assay indicated a 22-fold increase in apoptotic cells compared to control groups, highlighting its potential as an anti-cancer agent .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains by inhibiting their growth and biofilm formation .
Table 1: Summary of Biological Activities
Case Study: Apoptosis Induction in MDA-MB-231 Cells
A study aimed at evaluating the cytotoxic effects of the compound on MDA-MB-231 cells demonstrated significant apoptotic activity. The experimental design involved treating the cells with varying concentrations of the compound and assessing apoptosis through flow cytometry.
Results indicated:
- Control group: 0.18% apoptotic cells.
- Treated group (highest concentration): 22.04% apoptotic cells.
This study underscores the potential of this compound in cancer therapeutics, especially in targeting aggressive breast cancer cell lines .
Antibacterial Evaluation
The antibacterial efficacy was assessed using standard microbiological techniques, where the compound was tested against common pathogens. Results indicated a notable reduction in bacterial viability and biofilm formation, suggesting its utility in treating infections caused by resistant strains .
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of precursor ketones using HBr and Br₂ in acetic acid to generate brominated intermediates .
- Step 2 : Thiazole ring formation via cyclization of brominated intermediates with thiourea derivatives.
- Step 3 : Sulfonamide coupling using sulfonyl chlorides in dry pyridine, followed by purification via flash chromatography .
Intermediates are characterized using 1H/13C NMR, HPLC, and mass spectrometry to confirm structural integrity.
Q. How is the purity and molecular structure of this compound validated in academic research?
Q. What preliminary biological activities have been reported for this sulfonamide-thiazole hybrid?
Early studies highlight kinase inhibition (e.g., SphK1) and antimicrobial potential. Assays include:
- Enzyme inhibition : IC₅₀ values measured via fluorescence-based kinase activity assays .
- Antibacterial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole ring formation step?
Q. How do structural modifications (e.g., substituents on the thiazole or sulfonamide) affect biological activity?
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position enhances kinase inhibition by 30–40% .
- Sulfonamide variations : Bulky substituents (e.g., cycloheptyl) improve metabolic stability but reduce solubility .
- SAR studies : Computational docking (AutoDock Vina) identifies key hydrogen bonds with SphK1’s ATP-binding pocket .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to prevent compound aggregation .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .
Q. What advanced analytical techniques are critical for elucidating degradation products under physiological conditions?
Q. How does the compound’s crystal packing influence its physicochemical properties?
- X-ray crystallography : Reveals intermolecular H-bonds between sulfonamide S=O and thiazole N–H groups, enhancing thermal stability (melting point >200°C) .
- Hirshfeld surface analysis : Quantifies π-π stacking contributions (15–20% of total interactions) for solubility prediction .
Methodological Tables
Q. Table 1: Comparative Yields for Thiazole Intermediate Synthesis
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| HBr (0.1 eq.), DCM, reflux | 65 | 92 | |
| HBr (0.3 eq.), THF, reflux | 82 | 95 |
Q. Table 2: Biological Activity vs. Substituent Effects
| Substituent (Thiazole) | SphK1 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methyl | 0.45 | 0.12 |
| 4-Chloro | 0.28 | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
